molecular formula C9H14N2O4 B1379857 Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate CAS No. 1418117-73-3

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Cat. No. B1379857
M. Wt: 214.22 g/mol
InChI Key: AOGHVJBCZKKSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is a chemical compound with the linear formula C8H12N2O4 . It is used extensively in scientific research due to its diverse applications in various fields.


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is characterized by a linear formula of C8H12N2O4 . The exact mass of the molecule is 214.09535693 .


Physical And Chemical Properties Analysis

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate has a molecular weight of 214.22 and a molecular formula of C9H14N2O4 . It has a complexity of 303 and a topological polar surface area of 84.5 .

Scientific Research Applications

Analytical Methods in Antioxidant Activity Studies

The study of antioxidants is crucial in various scientific fields, including food engineering, medicine, and pharmacy. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, the Folin–Ciocalteu test, ABTS, and DPPH assays are vital for determining the antioxidant activity of compounds. These methods, based on hydrogen atom transfer or electron transfer, are instrumental in assessing the kinetics or equilibrium state of antioxidant capacities in complex samples. Such analytical techniques could be applied to study the antioxidant properties of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate if relevant (I. Munteanu & C. Apetrei, 2021).

Biodegradation and Environmental Fate Studies

Understanding the biodegradation and environmental fate of chemical compounds is essential in environmental science and engineering. For instance, studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater have identified microorganisms capable of degrading ETBE aerobically. Such research outlines the pathways and mechanisms involved in the microbial degradation of organic compounds, which could be analogous to the environmental processing or degradation studies of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate, if applicable (S. Thornton et al., 2020).

Electrochemical Surface Finishing and Energy Storage Technology

Research in electrochemical technology, including the use of ionic liquids in electroplating and energy storage, presents innovative applications in materials science. The manipulation and study of compounds in ionic liquids, such as haloaluminate room-temperature ionic liquids, could provide a context for exploring the electrochemical applications of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (T. Tsuda, G. Stafford, & C. Hussey, 2017).

properties

IUPAC Name

ethyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-15-6(12)4-5-9(2)7(13)10-8(14)11-9/h3-5H2,1-2H3,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGHVJBCZKKSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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